N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide
Description
N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide is an organic compound characterized by the presence of a pyrazine ring substituted with an iodine atom and an aminoethyl group, linked to a cyclopropanecarboxamide moiety
Properties
IUPAC Name |
N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN4O/c11-8-5-15-9(6-14-8)12-3-4-13-10(16)7-1-2-7/h5-7H,1-4H2,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDULIUBRZXHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCNC2=CN=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide typically involves multiple steps:
Synthesis of 5-iodopyrazine-2-amine: This intermediate can be prepared by iodination of pyrazine-2-amine using iodine and a suitable oxidizing agent such as sodium nitrite in an acidic medium.
Formation of the aminoethyl intermediate: The 5-iodopyrazine-2-amine is then reacted with 2-bromoethylamine hydrobromide in the presence of a base like potassium carbonate to form 2-[(5-iodopyrazin-2-yl)amino]ethylamine.
Cyclopropanecarboxamide coupling: The final step involves coupling the aminoethyl intermediate with cyclopropanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Automated purification systems: Such as high-performance liquid chromatography (HPLC) for efficient separation and purification of the final product.
Quality control measures: Including spectroscopic methods (NMR, IR) and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution reactions: The iodine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substituted pyrazines: Depending on the nucleophile used, various substituted pyrazines can be obtained.
Imines and secondary amines: From oxidation and reduction of the aminoethyl group.
Scientific Research Applications
Chemistry
Building blocks: Used as intermediates in the synthesis of more complex organic molecules.
Ligands: Can act as ligands in coordination chemistry, forming complexes with metals.
Biology
Biological probes: Utilized in the development of probes for imaging and diagnostic purposes.
Enzyme inhibitors: Potential use in designing inhibitors for specific enzymes involved in disease pathways.
Medicine
Drug development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Anticancer research: Studied for its cytotoxic effects on cancer cell lines.
Industry
Material science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the pyrazine ring can facilitate binding to specific sites on proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide: Similar structure but with a bromine atom instead of iodine.
N-[2-[(5-chloropyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide: Contains a chlorine atom, offering different reactivity and biological properties.
N-[2-[(5-fluoropyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide: Fluorine substitution, affecting its electronic properties and interactions.
Uniqueness
The presence of the iodine atom in N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide imparts unique reactivity and potential biological activity compared to its halogenated analogs. Iodine’s larger atomic size and polarizability can influence the compound’s binding affinity and specificity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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